![molecular formula C12H16N2O6S B12593329 Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate CAS No. 872676-84-1](/img/structure/B12593329.png)
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is an organic compound that features a nitrobenzene sulfonyl group attached to an amino butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate typically involves a multi-step process. One common method includes the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The resulting 2-nitrobenzene-1-sulfonyl chloride is then reacted with an amino butanoate ester under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the nitrobenzene sulfonyl group, making it less reactive.
2-Nitrobenzenesulfonamide: Contains the nitrobenzene sulfonyl group but lacks the butanoate ester.
Ethyl 4-nitrobenzoate: Contains a nitro group but lacks the sulfonyl and amino functionalities.
Uniqueness
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of both the nitrobenzene sulfonyl group and the amino butanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
872676-84-1 |
|---|---|
Formule moléculaire |
C12H16N2O6S |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
ethyl 4-[(2-nitrophenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-20-12(15)8-5-9-13-21(18,19)11-7-4-3-6-10(11)14(16)17/h3-4,6-7,13H,2,5,8-9H2,1H3 |
Clé InChI |
CQCATDZUUYBCNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
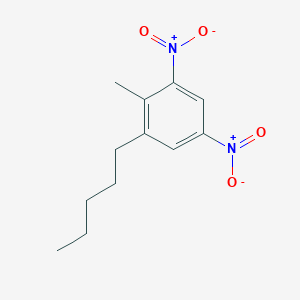

![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
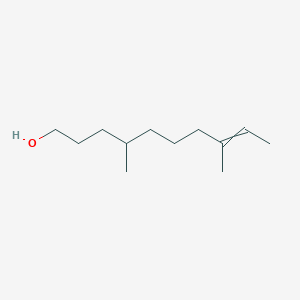
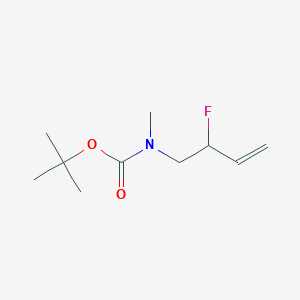
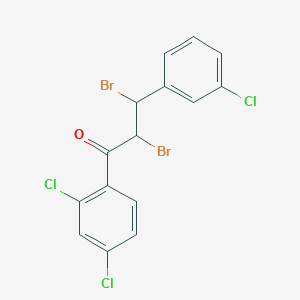

![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)
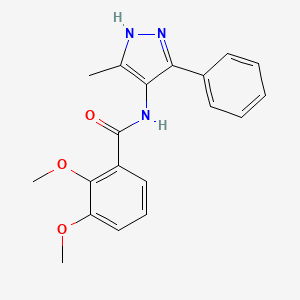
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
